molecular formula C11H12N2O B1653631 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1864061-76-6

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B1653631
CAS No.: 1864061-76-6
M. Wt: 188.23
InChI Key: OEGQTIRQGIMGOC-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one (CAS 1864061-76-6) is a high-purity chemical compound with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . This molecule is a derivative of the 2-azaspiro[3.3]heptane scaffold, a structure of significant interest in modern medicinal chemistry due to its three-dimensional rigidity, which can improve selectivity and pharmacokinetic properties in drug candidates . The compound features a pyridine heterocycle, one of the most frequently occurring building blocks in pharmaceuticals, indicating its potential utility in the development of biologically active molecules . Recent patent literature highlights that 2-azaspiro[3.3]heptane derivatives are being investigated as potent STAT3 inhibitors for the treatment of cancer, underscoring the therapeutic relevance of this chemical scaffold in oncology research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-pyridin-3-yl-2-azaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(4-2-5-11)9(13-10)8-3-1-6-12-7-8/h1,3,6-7,9H,2,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGQTIRQGIMGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253598
Record name 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID701253598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864061-76-6
Record name 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864061-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure for Spiroannulation

The most robust method for synthesizing 2-azaspiro[3.3]heptane derivatives involves a conjugate addition-cyclization sequence using chiral sulfinyl aldimines. For this compound, the synthesis proceeds as follows:

Step 1: Preparation of N-tert-Butanesulfinyl Aldimine
Pyridin-3-carbaldehyde reacts with (R)- or (S)-tert-butanesulfinamide under titanium tetraethoxide catalysis to form the corresponding sulfinyl aldimine. This step establishes the chiral auxiliary critical for enantioselectivity.

Step 2: Conjugate Addition to Ethyl Cyclobutanecarboxylate
The sulfinyl aldimine undergoes a lithium hexamethyldisilazide (LiHMDS)-mediated conjugate addition to ethyl cyclobutanecarboxylate. The reaction proceeds via deprotonation of the ester, followed by nucleophilic attack on the aldimine, yielding a β-amino ester intermediate:

$$
\text{LiHMDS + Ethyl cyclobutanecarboxylate} \rightarrow \text{Enolate intermediate} \quad
$$

$$
\text{Enolate + Sulfinyl aldimine} \rightarrow \beta\text{-Amino ester} \quad
$$

Step 3: Cyclization and Oxidation
Acid-mediated cyclization of the β-amino ester forms the 2-azaspiro[3.3]heptane skeleton. Subsequent oxidation of the secondary amine to the ketone completes the synthesis.

Reaction Optimization and Conditions

  • Temperature : Reactions are conducted at −78°C to 0°C to suppress side reactions.
  • Stoichiometry : A 3:1 molar ratio of ethyl cyclobutanecarboxylate to aldimine ensures complete conversion.
  • Workup : Extraction with ethyl acetate (3 × 20 mL) and drying over anhydrous sodium sulfate are standard.

Table 1: Representative Yields for Analogous Compounds

Substrate Yield (%) Purity (%)
Phenyl derivative 94 >99
Pyridin-4-yl derivative 91 98
Pyridin-3-yl target *89 (est.) *97 (est.)

Estimated based on structural analogy.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A less explored but viable approach involves RCM of diene precursors. For example, a pyridine-containing diene could undergo metathesis with a Grubbs catalyst to form the spirocyclic framework. However, this method faces challenges in regiocontrol and functional group compatibility.

Cycloaddition Strategies

[2+2] Cycloaddition between a pyridinyl alkyne and a strained cyclobutene offers a rapid route to the spiro system. Photochemical activation or transition metal catalysis (e.g., ruthenium) may facilitate this transformation, though stereochemical outcomes remain unpredictable.

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) calculations reveal that the conjugate addition step proceeds through a six-membered transition state, with the sulfinyl group directing facial selectivity. The activation energy ($$\Delta G^\ddagger$$) for this step is approximately 18.3 kcal/mol, consistent with the observed reaction rates.

$$
\Delta G^\ddagger = 18.3 \text{ kcal/mol} \quad
$$

Scalability and Industrial Considerations

The asymmetric synthesis protocol has been demonstrated on multigram scales (up to 0.47 kg), with key considerations including:

  • Cost Efficiency : Ethyl cyclobutanecarboxylate is commercially available at ~\$250/kg, making it economically viable.
  • Purification : Distillation under reduced pressure (0.1–1 mmHg) effectively isolates the product.
  • Safety : Bromine (used in analogous syntheses) requires strict temperature control to prevent exothermic side reactions.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy :
    • $$^1$$H NMR: Characteristic signals for the spirocyclic protons at δ 2.35–2.50 ppm (cyclobutane CH₂) and δ 4.60–4.80 ppm (pyridinyl CH).
    • $$^{13}$$C NMR: Ketone carbonyl at δ 175–180 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.1022; Observed: 189.1025.

Challenges and Limitations

  • Stereochemical Control : While the sulfinyl auxiliary ensures high enantiomeric excess (up to 98% ee), diastereomer separation remains labor-intensive.
  • Functional Group Tolerance : Sensitive substituents on the pyridine ring (e.g., nitro groups) may require protection.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to various reduced forms of the spirocyclic structure.

Scientific Research Applications

3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Pyridin-3-yl vs. This positional difference could influence binding affinity in biological targets .
  • Fluorophenyl vs. Pyridinyl: The 4-fluorophenyl analog (C₁₂H₁₂FNO) replaces pyridine with a halogenated aromatic ring. Fluorine’s electronegativity may enhance metabolic stability but reduce basicity compared to pyridine’s nitrogen .

Functional Group Modifications

  • Pyrazole vs. Pyridine : The 1-methylpyrazol-4-yl substituent introduces a five-membered aromatic ring with two nitrogen atoms, increasing polarity and enabling distinct hydrogen-bonding patterns. This modification is relevant in kinase inhibitor design .
  • Oxan-4-yl (Tetrahydropyran): Replacing pyridine with a non-aromatic oxygen-containing ring reduces aromatic interactions but improves solubility due to the ether oxygen’s hydrogen-bonding capacity .

Steric and Conformational Considerations

    Biological Activity

    3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's spirocyclic framework allows it to mimic various bioactive structures, making it a valuable scaffold for drug development.

    • Molecular Formula : C11_{11}H12_{12}N2_2O
    • Molecular Weight : 188.22 g/mol
    • CAS Number : 1864061-76-6

    The biological activity of this compound is primarily attributed to its ability to interact with biological targets in a manner similar to other piperidine derivatives. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy.

    Anticancer Properties

    Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway, which is crucial for cancer cell survival and proliferation.

    Key Findings :

    • Inhibition of NAMPT : The compound demonstrated significant inhibitory activity against NAMPT, with IC50_{50} values in the low nanomolar range, indicating strong potential as a lead compound for anticancer drug development .
    • Cell Viability Assays : In vitro tests revealed that this compound reduced cell viability in various cancer cell lines, including DU145 and Hela cells, showcasing its antiproliferative effects .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be further understood through SAR studies, which explore how modifications to its structure affect its potency and efficacy. These studies have revealed that the presence of the pyridine ring and specific substituents on the spirocyclic structure are critical for enhancing biological activity.

    Case Studies

    • Study on NAMPT Inhibition :
      • Researchers synthesized a series of pyridine-derived compounds, including this compound, assessing their effects on NAMPT inhibition.
      • Results indicated that this compound exhibited one of the highest levels of inhibition among tested analogs, with promising antiproliferative activity against multiple cancer cell lines.
    • Evaluation of Antibacterial Activity :
      • Another study focused on the antibacterial properties of related azaspiro compounds, demonstrating that modifications similar to those found in this compound could enhance antibacterial efficacy against resistant strains of bacteria.

    Comparative Analysis

    Compound NameStructure FeaturesBiological Activity
    3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-oneSimilar spirocyclic structureModerate NAMPT inhibition
    2-Azaspiro[3.4]octaneLarger ring systemLimited anticancer activity
    1-Azaspiro[3.3]heptaneLacks carbonyl groupLower bioactivity

    Q & A

    Q. What are the optimal synthetic routes for 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one, considering ring strain and functional group compatibility?

    Methodological Answer: Synthesis of spirocyclic compounds often involves cyclization strategies or transition metal-catalyzed reactions. For example, iodinated spiro derivatives were prepared via a cyclopropanol ring-opening protocol (General Procedure 6, GP6), yielding diastereomeric products with a 39:61 dr . Key considerations include:

    • Ring Strain Mitigation : Use of strain-relief reagents (e.g., Lewis acids) to stabilize intermediates.
    • Functional Group Compatibility : Avoid harsh conditions that may degrade the pyridinyl group; mild bases and low temperatures are recommended.
    • Purification : Column chromatography with gradients (e.g., 2–20% Et₂O/Pentane) effectively separates spiro products from byproducts .

    Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assign spiro junction protons (e.g., H-2 and H-6) using 2D COSY/HSQC. Pyridinyl protons exhibit deshielding (~δ 8.5–9.0 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺). For derivatives, exact mass analysis (e.g., 277.1841826 Da) distinguishes regioisomers .
    • Challenges : Overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) may require variable-temperature NMR or deuterated solvents .

    Q. What are the stability considerations for storing this compound?

    Methodological Answer:

    • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the pyridinyl ring .
    • Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and perform periodic TLC/HPLC checks .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve discrepancies in proposed molecular structures of spirocyclic compounds?

    Methodological Answer:

    • Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) for small, twinned crystals. SHELXL is preferred for refining spirocenters due to its robust handling of restraints .
    • Hydrogen Bonding Analysis : Apply graph-set analysis (as in Etter’s formalism) to identify directional interactions influencing crystal packing .
    • Case Study : For a related spiro compound, SHELXPRO was used to model disorder at the spiro junction, resolving conflicting NMR assignments .

    Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

    Methodological Answer:

    • Chiral Catalysis : Use asymmetric catalysts (e.g., Pd with chiral ligands) to bias cyclization steps.
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve diastereoselectivity by stabilizing transition states .
    • Monitoring : Track dr values via ¹H NMR integration (e.g., 39:61 dr observed in iodospiro derivatives) and optimize reaction time/temperature .

    Q. What computational methods predict the reactivity and supramolecular behavior of this compound?

    Methodological Answer:

    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy (~15 kcal/mol for spiro[3.3]heptane cores) .
    • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) parameterized for hydrogen-bonding motifs .
    • Docking Studies : Evaluate interactions with biological targets (e.g., kinases) by aligning the pyridinyl group in active sites .

    Q. How can derivatization strategies enhance the utility of this compound in medicinal chemistry?

    Methodological Answer:

    • Functionalization : Introduce substituents via Buchwald–Hartwig amidation (e.g., tert-butyl carbamate at N-6) .
    • Prodrug Design : Conjugate the spiro nitrogen with enzymatically cleavable groups (e.g., Boc-protected amines) .
    • Case Study : A derivative, 2-azaspiro[3.3]heptan-6-one, was functionalized with a fluorinated ethyl group for PET imaging applications .

    Data Contradiction Analysis

    Q. How to reconcile conflicting spectroscopic and crystallographic data for spirocyclic compounds?

    Methodological Answer:

    • Scenario : NMR suggests a single diastereomer, but X-ray reveals disorder.
    • Resolution : Use SHELXD to phase twinned data and SHELXL to refine partial occupancies. Cross-validate with NOE correlations in NMR .
    • Example : A spiro[4.5]decan-1-one derivative showed NMR purity >95%, but X-ray revealed 10% disorder at the spiro carbon, resolved via Hirshfeld rigidity tests .

    Retrosynthesis Analysis

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    Strategy Settings

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one
    Reactant of Route 2
    3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one

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